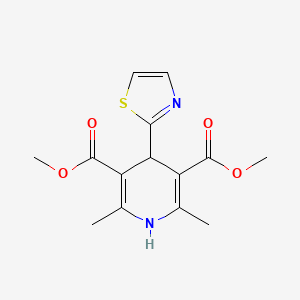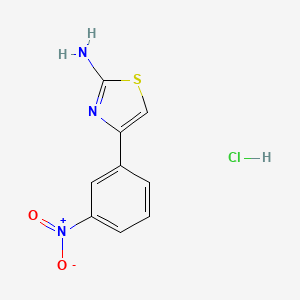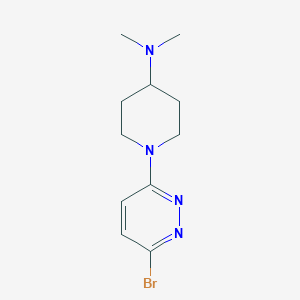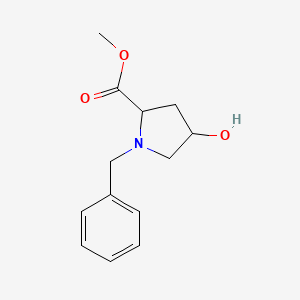methylamine](/img/structure/B8704083.png)
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is a chemical compound that features a pyridine ring substituted with a chloro group at the 6-position, a methoxyethyl group at the 2-position, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to introduce the chloro group at the 6-position This is followed by the alkylation of the pyridine ring with a methoxyethyl group
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine involves its interaction with specific molecular targets. The chloro group and the pyridine ring play crucial roles in binding to enzymes or receptors, while the methoxyethyl and methylamine groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
(6-Chloro-pyridin-3-ylmethyl)-(2-methoxy-ethyl)-propyl-amine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
[(6-Chloropyridin-3-yl)methyl](2-methoxyethyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-10(11)12-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
IRNCHAMDPYELQI-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)CC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
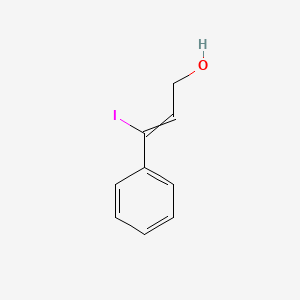
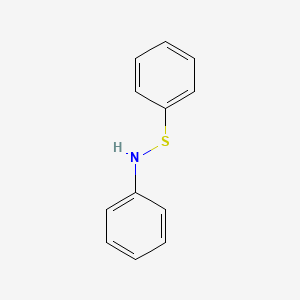
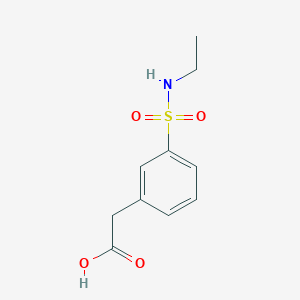
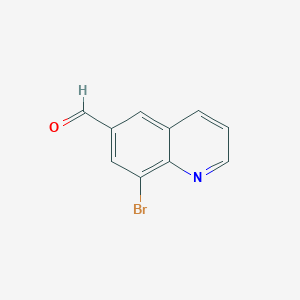
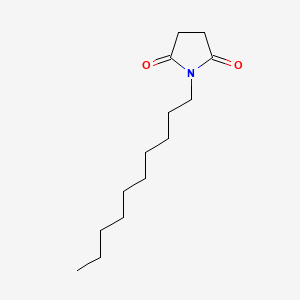
![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)
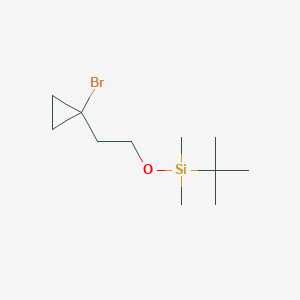
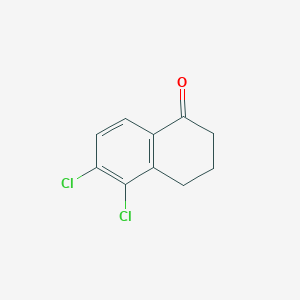
![Methanesulfonic acid, 1,1,1-trifluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl ester](/img/structure/B8704087.png)
